Antimonyl tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

12544-35-3 |

|---|---|

Molecular Formula |

C8H4O12Sb2-2 |

Molecular Weight |

535.628 |

IUPAC Name |

antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/2C4H4O6.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2H,(H,7,8)(H,9,10);;/q2*-2;2*+3/p-4/t2*1-,2-;;/m11../s1 |

InChI Key |

JFVMOLRNQCNLCH-IWZZCOQPSA-J |

SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Formula of Antimonyl Tartrate

This technical guide provides a comprehensive overview of antimonyl tartrate, with a primary focus on its most common form, potassium this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and biological activity.

Chemical Structure and Formula

This compound is a coordination complex formed between antimony and tartaric acid. The most well-known and historically significant form is potassium this compound, also known as tartar emetic.

Chemical Formula:

The chemical formula for potassium this compound is generally represented as K₂[Sb₂(C₄H₂O₆)₂]·3H₂O. However, several other formulas are used depending on the level of structural detail and hydration state, including C₈H₄K₂O₁₂Sb₂·3H₂O and C₈H₁₀K₂O₁₅Sb₂. The core of the structure is a dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻, where two antimony(III) ions are bridged by two tartrate ligands that have been deprotonated twice.

Chemical Structure:

The structure of the [Sb₂(C₄H₂O₆)₂]²⁻ anion has been elucidated by X-ray crystallography. Each antimony atom is coordinated to four oxygen atoms from the two bridging tartrate ligands. The tartrate ion acts as a tetradentate ligand. The coordination geometry around each antimony atom is a distorted square pyramid. The potassium ions and water molecules are located in the crystal lattice but are not directly bonded to the dimeric anion.

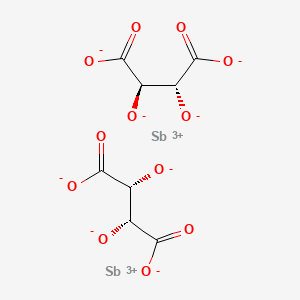

Visualization of the Chemical Structure:

Caption: Chemical structure of the [Sb₂(C₄H₂O₆)₂]²⁻ anion.

Physicochemical Properties

A summary of the key physicochemical properties of potassium this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 667.87 g/mol (trihydrate) | |

| Appearance | Colorless, odorless, transparent crystals or white powder | |

| Solubility in water | 8.3 g/100 mL at 25°C; 35.9 g/100 mL at 100°C | |

| Solubility in other solvents | Soluble in glycerol; insoluble in alcohol | |

| Melting Point | Decomposes at 100°C (loses water of crystallization) | |

| pH of solution | 4.0-5.0 (0.2 M aqueous solution) | |

| LD₅₀ (oral, rat) | 115 mg/kg |

Experimental Protocols

A common laboratory-scale synthesis involves the reaction of potassium hydrogen tartrate (cream of tartar) with antimony trioxide.

Materials:

-

Potassium hydrogen tartrate (KHC₄H₄O₆)

-

Antimony(III) oxide (Sb₂O₃)

-

Deionized water

Procedure:

-

A slurry is prepared by mixing stoichiometric amounts of potassium hydrogen tartrate and antimony trioxide in deionized water. A typical molar ratio is 2:1 (potassium bitartrate:antimony trioxide).

-

The mixture is heated to reflux for approximately 15 to 30 minutes with constant stirring.

-

During reflux, the solid reactants should dissolve to form a clear solution.

-

The hot solution is then filtered to remove any unreacted starting materials.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote crystallization.

-

The resulting white, crystalline product is collected by filtration, washed with a small amount of cold deionized water, and then with ethanol.

-

The crystals are dried in a desiccator or at a low temperature in an oven.

Reaction Scheme: 2 KHC₄H₄O₆ + Sb₂O₃ → K₂[Sb₂(C₄H₂O₆)₂] + H₂O

A patent for the synthesis of pharmaceutical-grade potassium antimony tartrate describes a method using freshly prepared metantimonic acid sol, which reacts with potassium hydrogen tartrate in an aqueous solution.

3.2.1. Assay by Titration The purity of synthesized potassium this compound can be determined by iodometric titration.

Procedure:

-

Accurately weigh approximately 500 mg of the sample and dissolve it in 50 mL of deionized water.

-

Add 5 g of potassium sodium tartrate and 2 g of sodium borate (B1201080) to the solution.

-

Add 3 mL of starch solution as an indicator.

-

Immediately titrate with a standardized 0.1 N iodine solution until a persistent blue color is observed.

-

Each mL of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O.

3.2.2. Spectroscopic Analysis Standard spectroscopic techniques can be used for structural confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the carboxylate and hydroxyl functional groups of the tartrate ligand, as well as bands corresponding to the Sb-O bonds.

-

X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the synthesized product by comparing the diffraction pattern to known standards.

For drug development and toxicological studies, determining the concentration of antimony in biological matrices is crucial. Neutron Activation Analysis (NAA) is a highly sensitive method for this purpose.

General Procedure:

-

Biological samples (e.g., blood, tissue) are collected and prepared.

-

The samples are digested, and antimony is extracted using a suitable solvent.

-

The extracted samples, along with standards, are irradiated with neutrons in a nuclear reactor.

-

The gamma-ray emissions from the radioactive antimony isotopes are measured using a high-resolution detector.

-

The concentration of antimony in the original sample is calculated by comparing its activity to that of the standards.

Biological Activity and Signaling Pathways

Potassium this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lymphoid and myeloid leukemia cells.

Mechanism of Action: The cytotoxic effects of potassium this compound are linked to the induction of oxidative stress and the activation of specific signaling pathways.

-

Induction of Reactive Oxygen Species (ROS): Treatment with potassium this compound leads to an increase in intracellular ROS.

-

Activation of JNK Signaling Pathway: The increase in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.

-

Mitochondrial Dysfunction: Activation of the JNK pathway can lead to a loss of mitochondrial membrane potential.

-

Caspase Activation: This is followed by the activation of caspases, a family of proteases that are key executioners of apoptosis.

-

Apoptosis: The cascade of events ultimately leads to the characteristic morphological and biochemical changes of apoptosis.

Visualization of the Apoptosis Signaling Pathway:

Caption: Signaling pathway of apoptosis induced by potassium this compound.

Experimental Workflow for Investigating Apoptosis:

Caption: Experimental workflow to study this compound-induced apoptosis.

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Antimonyl Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium antimonyl tartrate. It includes detailed quantitative data, experimental protocols for synthesis and analysis, and visualizations of its biological mechanisms and experimental workflows to support research and development activities.

Physical and Chemical Properties

Potassium this compound, also known as tartar emetic, is a coordination compound with a history of use in medicine and other industries.[1] It is a double salt of potassium and antimony with tartaric acid.[2] The compound typically exists as a trihydrate or hemihydrate.

Physical Properties

Potassium this compound is a colorless, odorless crystalline solid or a white powder.[3][4] It has a sweetish, metallic taste.[3] The solid effloresces on exposure to air.[3][4]

Table 1: Quantitative Physical Properties of Potassium this compound

| Property | Value | References |

| Molecular Formula | C₈H₄K₂O₁₂Sb₂·3H₂O (Trihydrate) | [3] |

| Molecular Weight | 667.87 g/mol (Trihydrate) | [1][3] |

| Melting Point | Decomposes above 100°C (loses water of crystallization) | [5] |

| Melts at approximately 300°C with decomposition. | [4][6] | |

| Density | 2.6 g/cm³ | [1] |

| Solubility in Water | 8.3 g/100 mL at 20-25°C | [2][3][5] |

| 35.9 g/100 mL at 100°C | [1][5] | |

| Solubility in other solvents | Insoluble in alcohol; soluble in glycerol. | [3][5] |

| Appearance | Colorless, odorless crystalline solid or white powder. | [3][4] |

| Crystal System | Orthorhombic (for the trihydrate) | [6] |

| Space Group | C222₁ (for the trihydrate) | [6] |

| Unit Cell Dimensions | a = 11.192(2) Å, b = 11.696(3) Å, c = 25.932(5) Å (for the trihydrate) | [6] |

Chemical Properties

Potassium this compound is stable under normal transport and storage conditions.[7][8] An aqueous solution is slightly acidic.[3]

Table 2: Chemical Reactivity and Stability of Potassium this compound

| Property | Description | References |

| Reactivity with Water | No reaction. | [7] |

| Incompatibilities | Reacts with tannic acid, alkalis and their carbonates, lead salts, astringent infusions, acacia, antipyrene, and mercury bichloride. It also reacts with acids, salts of heavy metals, albumins, soap, and tannins. It can react with strong oxidizing agents. | [4][9] |

| Decomposition | When heated to redness, it chars and emits an odor resembling burning sugar, leaving a blackened, alkaline residue.[10] Hazardous decomposition products formed under fire conditions include carbon oxides, potassium oxides, and antimony oxides.[3][8] | |

| Stability | Stable under standard ambient conditions (room temperature).[8] It effloresces on exposure to air.[3] |

Experimental Protocols

Synthesis of Potassium this compound

A common method for the laboratory synthesis of potassium this compound involves the reaction of potassium hydrogen tartrate (cream of tartar) with antimony trioxide in water.[1][2]

Materials:

-

Potassium hydrogen tartrate (KHC₄H₄O₆)

-

Antimony trioxide (Sb₂O₃)

-

Deionized water

Procedure:

-

A slurry containing a stoichiometric ratio of potassium hydrogen tartrate and antimony trioxide is prepared in water. A common ratio described is 5 g of potassium hydrogen tartrate, 5 g of antimony trioxide, and 30 ml of water.[11][12]

-

The mixture is heated to reflux in a flask fitted with a reflux condenser for approximately 15 to 30 minutes. During this time, most of the solids should dissolve to form a colorless solution.[2][11]

-

The hot solution is then filtered, for example, using a preheated Buchner funnel, to remove any unreacted starting materials.[11]

-

The clear filtrate is allowed to cool to room temperature, during which colorless crystals of potassium this compound will separate out. The cooling can be facilitated by placing the container in a refrigerator or freezer.[2][11]

-

The crystals are collected by filtration and then dried.[11]

-

For higher purity, the product can be recrystallized from hot water.[11]

A patented method for producing pharmaceutical-grade potassium this compound involves using a newly prepared antimony acid sol instead of antimony trioxide to react with potassium hydrogen tartrate in an aqueous solution.[5] This method aims to produce a high-purity product with a more efficient process.[5]

Assay by Iodometric Titration

The purity of potassium this compound can be determined by iodometric titration, where the trivalent antimony (Sb³⁺) is oxidized to pentavalent antimony (Sb⁵⁺) by iodine.[10][13]

Reagents:

-

Potassium this compound sample

-

Deionized water

-

Potassium sodium tartrate tetrahydrate

-

Starch indicator solution

-

0.1 N Iodine volumetric solution

Procedure:

-

Accurately weigh approximately 0.5 g of the potassium this compound sample.[10][14]

-

Dissolve the sample in 50 mL of deionized water in a beaker.[10][14]

-

Add 5.0 g of potassium sodium tartrate tetrahydrate and 2 g of sodium borate decahydrate to the solution. Potassium sodium tartrate is added to prevent the precipitation of basic antimony salts, and sodium borate acts as a buffer to maintain a mildly alkaline pH.[13][14]

-

Immediately titrate the solution with a standardized 0.1 N iodine volumetric solution until a persistent blue color is produced, which indicates the endpoint of the titration.[10][13][14]

-

The percentage purity is calculated based on the volume of iodine solution consumed, where one milliliter of 0.1 N iodine corresponds to 0.01670 g of K₂(C₄H₂O₆Sb)₂·3H₂O.[14]

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for the synthesis of potassium this compound.

Caption: Experimental workflow for the assay of potassium this compound.

Biological Signaling Pathways

Potassium this compound has been used as a therapeutic agent for parasitic diseases like leishmaniasis and schistosomiasis.[4] Its therapeutic and toxic effects are primarily attributed to the trivalent antimony (Sb³⁺) it releases.

Mechanism of Action in Leishmania

In Leishmania, trivalent antimony disrupts the parasite's redox balance, leading to apoptosis-like cell death.[15] A key target is trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress.[8]

Caption: Mechanism of Sb(III) inducing apoptosis in Leishmania.

Effect on Intracellular Calcium in Cardiac Myocytes

Trivalent antimony from potassium this compound can induce toxicity in cardiac myocytes by disrupting intracellular calcium ([Ca²⁺]i) homeostasis.[3][7] This disruption is a key factor in its cardiotoxic effects.

Caption: Disruption of calcium homeostasis by PAT in cardiac myocytes.

References

- 1. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]

- 2. scribd.com [scribd.com]

- 3. PlumX [plu.mx]

- 4. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The role of intracellular calcium in antimony-induced toxicity in cultured cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN104892677A - Synthesis method of pharmaceutical-grade potassium antimony tartrate - Google Patents [patents.google.com]

- 10. Praziquantel, potassium and 2,4-dinitrophenol: analysis of their action on the musculature of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Disruption of Intracellular Calcium Homeostasis as a Therapeutic Target Against Trypanosoma cruzi [frontiersin.org]

- 12. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disruption of Intracellular Calcium Homeostasis as a Therapeutic Target Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Zinc depletion promotes apoptosis-like death in drug-sensitive and antimony-resistance Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Potassium Antimonyl Tartrate from Antimony Trioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium antimonyl tartrate, a compound with a rich history in medicine and continued relevance in modern research. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols. Furthermore, it explores the applications of this compound, particularly within the realm of drug development.

Introduction

Potassium this compound, historically known as tartar emetic, is a double salt of potassium and antimony with tartaric acid. Its synthesis from antimony trioxide and potassium bitartrate (B1229483) is a classical inorganic preparation. While its use as an emetic and antiparasitic agent has largely been superseded by safer alternatives, there is renewed interest in antimony compounds for their potential anticancer properties.[1] This guide aims to provide researchers and drug development professionals with a thorough understanding of the synthesis and purification of this important compound.

Synthetic Methodologies

The primary method for synthesizing potassium this compound involves the reaction of antimony trioxide (Sb₂O₃) with potassium hydrogen tartrate (also known as potassium bitartrate or cream of tartar). Several variations of this core reaction exist, primarily differing in reaction conditions, time, and the form of the antimony precursor used.

Traditional Method

The traditional approach involves the direct reaction of solid antimony trioxide with an aqueous solution of potassium bitartrate. This heterogeneous reaction typically requires prolonged heating to drive the reaction to completion.

Improved Method Using Antimony Acid Sol

A more recent and efficient method utilizes a freshly prepared antimony acid sol in place of the insoluble antimony trioxide.[1] This homogenous reaction proceeds much faster and results in a higher purity product, making it suitable for producing pharmaceutical-grade potassium this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic methods, providing a basis for comparison.

| Parameter | Traditional Method | Improved Method (Antimony Acid Sol) | Reference |

| Reactants | Antimony Trioxide (Sb₂O₃), Potassium Bitartrate | Antimony Acid Sol (from Sb₂O₃), Potassium Bitartrate | [1] |

| Weight Ratio (Sb₂O₃ : KHC₄H₄O₆ : H₂O) | 4 : 5 : 40 | Not directly applicable | [1] |

| Molar Ratio (KHC₄H₄O₆ : Sb₂O₃) | 2 : 1 | 4-12 : 1 (Sb(OH)₃) | [1] |

| Reaction Time | 4-5 hours | 0.5-1 hour | [1] |

| Reaction Temperature | Boiling | 70-80 °C (for concentration) | [1] |

| Reported Purity | Requires extensive purification | 99.5% | [1] |

| Reported Yield | Not specified, antimony recovery is low | High antimony recovery | [1] |

Experimental Protocols

Protocol 1: Traditional Synthesis of Potassium this compound

This protocol is based on the classical method of reacting antimony trioxide with potassium bitartrate.

Materials:

-

Antimony Trioxide (Sb₂O₃)

-

Potassium Bitartrate (KHC₄H₄O₆)

-

Deionized Water

Procedure:

-

In a flask equipped with a reflux condenser, create a slurry by combining antimony trioxide, potassium bitartrate, and deionized water in a weight ratio of 4:5:40.

-

Heat the mixture to boiling and maintain a gentle reflux for 4-5 hours with continuous stirring.

-

While still hot, filter the reaction mixture to remove any unreacted antimony trioxide.

-

Concentrate the filtrate by evaporation.

-

Allow the concentrated solution to cool slowly to facilitate the crystallization of potassium this compound.

-

Collect the crystals by filtration.

-

Wash the crystals with cold deionized water and then with ethanol.

-

Dry the purified crystals. For achieving higher purity, recrystallization from hot water is recommended.

Protocol 2: Synthesis of Pharmaceutical-Grade Potassium this compound

This protocol utilizes an antimony acid sol for a more efficient and controlled reaction, yielding a high-purity product.[1]

Part A: Preparation of Antimony Acid Sol

-

Dissolve antimony trioxide in concentrated hydrochloric acid.

-

Hydrolyze the resulting antimony trichloride (B1173362) solution with a large excess of deionized water to precipitate meta-antimonic acid (H₃SbO₄).

-

Thoroughly wash the precipitate with deionized water to remove chloride ions. The resulting hydrated antimony oxide is the antimony acid sol.

Part B: Synthesis of Potassium this compound

-

Disperse the freshly prepared antimony acid sol in deionized water.

-

Add finely ground potassium bitartrate crystals to the dispersion. The molar ratio of Sb(OH)₃ to potassium bitartrate should be in the range of 1:4 to 1:12.

-

Heat the mixture and stir for 0.5 to 1 hour to form the potassium this compound solution.

-

Concentrate the solution under vacuum at 70-80°C until crystals begin to precipitate.

-

Adjust the pH of the solution to 5-7 using a potassium bitartrate solution.

-

Cool the solution to room temperature to allow for complete crystallization.

-

Isolate the white, needle-shaped crystals by filtration.

-

Wash the crystals with absolute ethanol and dry them to obtain a high-purity product (99.5%).[1]

Visualization of Workflows

Traditional Synthesis Workflow

Caption: Workflow for the traditional synthesis method.

Pharmaceutical-Grade Synthesis Workflow

Caption: Workflow for pharmaceutical-grade synthesis.

Purity and Analytical Methods

Achieving high purity is critical, especially for pharmaceutical applications. The United States Pharmacopeia (USP) provides standards for potassium this compound.

Key Purity Specifications (USP):

-

Assay: 99.0% to 103.0%

-

Arsenic: Not more than 0.015%

-

Lead: Not more than 20 ppm

Analytical Methods:

-

Assay (Titration): The purity of potassium this compound is typically determined by iodometric titration. The trivalent antimony is oxidized by iodine in a buffered solution.

-

Impurity Testing: Specific tests for heavy metals like arsenic and lead are crucial. These often involve colorimetric methods or more advanced techniques like atomic absorption spectroscopy.

Relevance in Drug Development

Historically, potassium this compound was a key treatment for parasitic diseases like schistosomiasis and leishmaniasis. However, due to its toxicity, it has been largely replaced by safer drugs.

Recent research has reignited interest in antimony compounds for their potential as anticancer agents.[1] Studies have shown that some antimony compounds can induce apoptosis in cancer cells. The development of novel antimony-based drugs with improved efficacy and reduced toxicity is an active area of research. The synthesis of high-purity potassium this compound and its derivatives is fundamental to these efforts.

Conclusion

The synthesis of potassium this compound from antimony trioxide can be achieved through various methods, with the use of an antimony acid sol offering significant advantages in terms of reaction efficiency and product purity. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, coupled with stringent analytical control, is essential for producing high-quality material for further investigation and potential therapeutic applications. The continued exploration of antimony compounds in medicine underscores the importance of robust and well-characterized synthetic protocols.

References

Technical Guide: Solubility of Antimonyl Tartrate in Water and Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of antimonyl tartrate, specifically potassium this compound, in water and alcohol. The information is curated for professionals in research and drug development who require precise data and methodologies for their work.

Core Topic: this compound Solubility

This compound, often encountered as potassium this compound (also known as tartar emetic), is a compound with historical significance in medicine and current applications in various chemical processes.[1] A critical physicochemical property for its use in any solution-based application is its solubility. This document details its solubility characteristics in two common solvents: water and alcohol.

Data Presentation: Quantitative Solubility

The solubility of potassium this compound in water is temperature-dependent. In contrast, it is consistently reported as insoluble in alcohol. The following table summarizes the quantitative solubility data in water.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 0 | 8.3[1][2] |

| Water | 20 | 8.3[3] |

| Water | ~21 | 10 to 50 mg/mL (1 to 5 g/100mL) |

| Water | 100 | 35.9[1] |

| Water (Cold) | Not Specified | 8.3[3] |

| Water (Hot) | Not Specified | 33.3[2][3] |

| Alcohol | Not Specified | Insoluble[3][4][5][6] |

It is also noted that 1 gram of potassium this compound dissolves in 12 mL of water or 3 mL of boiling water.[3] The compound is soluble in glycerol (B35011) as well.[2][3][4][6]

Experimental Protocols: Determining Solubility

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This protocol is suitable for generating the type of quantitative data presented above.

Principle

A surplus of the solid compound is agitated in a solvent for a prolonged period until the solution reaches saturation. The concentration of the dissolved solute in the saturated solution is then measured, which represents the solubility at that specific temperature.

Apparatus and Reagents

-

Apparatus:

-

Analytical balance

-

Flasks with stoppers (e.g., Erlenmeyer flasks)

-

Constant temperature shaker bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, ICP-MS for antimony analysis)

-

-

Reagents:

-

Potassium this compound (pure solid)

-

Solvent (e.g., deionized water, ethanol) of high purity

-

Detailed Methodology

-

Preparation:

-

Accurately weigh an amount of potassium this compound that is in excess of its expected solubility.

-

Transfer the solid to a flask.

-

Add a precise volume of the chosen solvent (e.g., 100 mL of deionized water) to the flask.

-

-

Equilibration:

-

Securely stopper the flask.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. This is typically 24 to 48 hours. The presence of undissolved solid should be visible throughout the equilibration period.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is assumed, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a filter or the sample can be drawn from the clear upper layer.

-

Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm pore size) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical instrument.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method. For potassium this compound, techniques such as High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the antimony content are appropriate.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound at the experimental temperature.

-

-

Validation:

-

To confirm that equilibrium was reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been achieved.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]

- 2. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]

- 3. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nobleintermediates.com [nobleintermediates.com]

- 5. Antimony Potassium Tartrate USP 99% [dl-tartaric-acid.com]

- 6. atpgroup.com [atpgroup.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Historical Use of Tartar Emetic in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony potassium tartrate, commonly known as tartar emetic, holds a significant and complex place in the history of medicine. For centuries, it was a widely used therapeutic agent for a variety of ailments, valued for its potent emetic, diaphoretic, and febrifugal properties. However, its use was also marked by considerable toxicity, leading to its eventual decline in clinical practice. This technical guide provides an in-depth review of the historical use of tartar emetic, focusing on its applications, dosages, mechanism of action, and the experimental evidence that defined its medical journey.

Historical Therapeutic Applications

Tartar emetic was a cornerstone of medical practice from the Middle Ages through the 19th and early 20th centuries. Its applications were diverse, reflecting the prevailing medical theories of the time, particularly the principles of heroic medicine which advocated for aggressive treatments to restore the body's humoral balance.[1]

Primary historical uses included:

-

Emetic: To induce vomiting and purge the body of perceived toxins and pathogenic substances.

-

Febrifuge: To reduce fever, a common symptom of many illnesses.

-

Diaphoretic: To induce sweating, believed to aid in the expulsion of disease.

-

Expectorant: To promote the clearing of mucus from the airways.

-

Anti-inflammatory: Used in conditions such as pneumonia and other inflammatory diseases.[2]

-

Antiparasitic: In the 20th century, it was discovered to be effective against parasitic infections, notably schistosomiasis and leishmaniasis.[2]

The use of tartar emetic was eventually curtailed due to its severe side effects and the development of safer, more effective treatments.[2]

Quantitative Data: Dosages and Toxicity

The therapeutic window for tartar emetic was narrow, and dosages varied significantly depending on the intended effect. The following tables summarize available quantitative data on historical dosages and toxicity.

| Therapeutic Use (19th Century) | Dosage Range | Notes |

| Emetic | 1-2 grains (approx. 65-130 mg) | Administered to induce vomiting. |

| Diaphoretic/Expectorant | 1/16 - 1/4 grain (approx. 4-16 mg) | Given in divided doses. |

| Febrifuge | 1/8 - 1/2 grain (approx. 8-32 mg) | Administered every 2-3 hours. |

| Anti-inflammatory | 1/2 - 2 grains (approx. 32-130 mg) | Often given in combination with other substances like calomel. |

| Toxicity Data | Value | Species | Route |

| LD50 | 115 mg/kg | Rat | Oral |

| Reported Fatal Dose (Human) | 0.2 - 0.5 g | Human | Oral[3] |

| Reported Fatal Dose (Human) | 130 mg (though survival at 15,000 mg reported) | Human | Oral[4] |

Experimental Protocols

Historical Administration and Observation

Detailed experimental protocols from the 19th century are scarce and often lack the rigor of modern scientific methodology. However, historical medical texts describe a general approach to its administration and the observation of its effects.

A typical protocol for inducing emesis in the 19th century might involve:

-

Preparation: Dissolving 1-2 grains of tartar emetic in a small amount of water or wine.

-

Administration: The solution was given to the patient orally.

-

Observation: The physician would observe the patient for the onset of nausea and vomiting, which typically occurred within 30 minutes. The nature and quantity of the vomitus were often noted as indicators of the "purging" of disease.

-

Supportive Care: Following emesis, the patient would be given water or a light broth to prevent dehydration.

Modern Toxicological Studies (Example: NTP Rat Study)

In contrast, modern toxicological studies on antimony potassium tartrate are highly structured. The following is a generalized protocol based on studies conducted by the National Toxicology Program (NTP):

-

Animal Model: F344/N rats are often used.

-

Dosage Groups: Animals are divided into multiple groups, including a control group receiving a placebo and several experimental groups receiving graded doses of tartar emetic (e.g., 0, 1.5, 3, 6, 12, or 24 mg/kg).

-

Administration: The substance is administered via a specific route, such as intraperitoneal injection, three times a week for a defined period (e.g., 13 weeks).

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

-

Pathology: At the end of the study, animals are euthanized, and a complete necropsy is performed. Tissues are collected, weighed, and examined microscopically for pathological changes. Blood samples are collected for hematology and clinical chemistry analysis.

Mechanism of Action and Signaling Pathways

The therapeutic and toxic effects of tartar emetic are rooted in its ability to interact with key biological pathways. As a trivalent antimony compound, its mechanism of toxicity is thought to involve the disruption of thiol proteins by binding to sulfhydryl groups.[5]

Emetic Action

The emetic effect of tartar emetic is twofold. Firstly, it acts as a local irritant to the gastric mucosa. Secondly, upon absorption, it exerts a direct effect on the heart, generating afferent emetic impulses that are transmitted to the vomiting center in the brainstem, primarily via the vagus nerve.

Antiparasitic Action: Inhibition of Glycolysis in Schistosoma mansoni

In parasitic worms like Schistosoma mansoni, which rely heavily on glycolysis for energy production, tartar emetic acts as a potent inhibitor of the enzyme phosphofructokinase (PFK).[6] PFK is a critical regulatory enzyme in the glycolytic pathway, catalyzing the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.

By inhibiting PFK, tartar emetic disrupts the parasite's ability to generate ATP, leading to energy depletion and death.[6] This inhibition results in an accumulation of the substrate (fructose-6-phosphate) and a depletion of the product (fructose-1,6-bisphosphate), effectively halting the glycolytic cascade.[6]

Conclusion

Tartar emetic represents a fascinating chapter in the history of pharmacology. Its widespread use underscores the limited therapeutic options available to physicians for centuries. While its toxicity ultimately led to its obsolescence in mainstream medicine, the study of its mechanisms of action, particularly its antiparasitic properties, has provided valuable insights into enzyme inhibition and metabolic pathways that remain relevant to drug development today. This historical perspective serves as a reminder of the continuous evolution of medicine, driven by an ever-deepening understanding of biochemistry and toxicology.

References

- 1. clarabartonmuseum.org [clarabartonmuseum.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Antimony - Poisoning Center | Pediatric Oncall [pediatriconcall.com]

- 4. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antimony potassium tartrate (UK PID) [inchem.org]

- 6. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Antimonyl Tartrate: A Technical Guide

This technical guide provides an in-depth overview of the stability and recommended storage conditions for antimonyl tartrate, a compound with historical and current applications in medicine and analytical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's stability profile, handling procedures, and analytical methodologies relevant to its quality control.

Chemical Stability and Degradation Profile

Potassium this compound, the most common form of this compound, is generally considered stable under standard ambient conditions.[1] However, it is susceptible to degradation under specific environmental stresses. The molecule's stability is intrinsically linked to both the antimony-tartrate complex and the tartaric acid moiety itself.

General Stability:

-

The product is chemically stable under standard ambient conditions (room temperature).[1]

-

If stored properly in a cool, dry place in a tightly sealed container, it is considered to have an indefinite shelf life.[2]

Thermal Decomposition: When subjected to high temperatures, this compound decomposes. The primary hazardous decomposition products formed, especially under fire conditions, include:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Antimony/antimony oxides (Sb₂O₃)

-

Potassium oxides (K₂O)[3]

Thermogravimetric analysis (TGA) of potassium this compound indicates mass loss in three distinct regions, corresponding to dehydration followed by the decomposition of the organic tartrate ligand.[4]

Hydrolytic and Photolytic Sensitivity: While specific kinetic data for the hydrolysis and photolysis of this compound are not readily available in the literature, the degradation of its tartaric acid component has been studied. Tartaric acid can undergo oxidation, a process that can be catalyzed by metal ions and light.[5] The photodegradation of tartaric acid in the presence of iron, for example, can lead to the formation of glyoxylic acid.[5] This suggests a potential pathway for the degradation of the tartrate ligand within the this compound complex when exposed to light and oxidizing conditions.

Proposed Degradation Pathway: Based on the known reactivity of the tartrate moiety, a probable degradation pathway for this compound involves the oxidation of the tartaric acid ligand. This can be initiated by factors such as light, heat, or the presence of oxidizing agents. The initial step is likely the oxidation of the hydroxyl groups on the tartrate, which could lead to the cleavage of the carbon-carbon bond and ultimately the breakdown of the chelate structure.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. LC-ICP-OES method for antimony speciation analysis in liquid samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Antimony in Pharmaceutical Formulations and Beverages Using High-Resolution Continuum-Source Graphite Furnace Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Testing Procedure (Method of analysis) for Antimony, Arsenic and Barium Salts | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Antimony Potassium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of antimony potassium tartrate, a compound with historical significance in medicine and continued relevance in various chemical applications. This document details the multi-stage decomposition process, presenting quantitative data from thermal analysis, outlining the experimental methodologies used for its characterization, and visualizing the decomposition pathway.

Thermal Decomposition Profile

The thermal decomposition of antimony potassium tartrate, typically in its hydrated form (C₈H₄K₂O₁₂Sb₂·3H₂O), is a multi-stage process that can be effectively characterized using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process involves initial dehydration followed by the decomposition of the organic tartrate moiety, ultimately yielding a mixture of potassium and antimony oxides at elevated temperatures.[1][2]

A representative thermogravimetric (TG) profile of antimony potassium tartrate reveals a distinct three-stage mass loss, indicating a sequential breakdown of the molecule.[1][2]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermogravimetric analysis of antimony potassium tartrate trihydrate.

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) (DTG) | Mass Loss (%) | Associated Process |

| Stage 1 | ~100 | ~150 | ~2.7 | Dehydration (Loss of 3 H₂O molecules) |

| Stage 2 | ~250 | ~320 | ~25 | Initial decomposition of the tartrate ligand |

| Stage 3 | ~400 | ~550 | ~15 | Final oxidation of organic residue and formation of metal oxides |

Note: The data presented are representative values compiled from typical thermal analysis results. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The data presented in this guide is based on standard thermal analysis methodologies. A typical experimental protocol for the thermogravimetric analysis of antimony potassium tartrate is as follows:

3.1. Instrumentation:

A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is employed for the analysis.

3.2. Sample Preparation:

A small quantity of antimony potassium tartrate trihydrate (typically 5-10 mg) is accurately weighed and placed in an inert crucible, commonly alumina (B75360) or platinum.

3.3. TGA/DTA Parameters:

-

Heating Rate: A linear heating rate of 10 °C/min is applied.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) up to 800 °C.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a dynamic flow of dry nitrogen or air, at a flow rate of 50-100 mL/min.

-

Data Acquisition: The mass loss (TGA), the rate of mass loss (DTG), and the differential temperature (DTA) or heat flow (DSC) are recorded as a function of temperature.

Decomposition Pathway and Mechanism

The thermal decomposition of antimony potassium tartrate proceeds through a series of complex reactions. The proposed pathway involves the initial loss of water of hydration, followed by the breakdown of the tartrate ligands, leading to the formation of intermediate carbonate species and finally stable inorganic oxides.

The following diagram illustrates the logical workflow for the thermal analysis and the resulting decomposition pathway.

Caption: Workflow for Thermal Analysis and Decomposition Pathway of Antimony Potassium Tartrate.

Hazardous Decomposition Products

Upon heating to decomposition, antimony potassium tartrate can emit toxic fumes, including carbon monoxide, carbon dioxide, and oxides of antimony and potassium.[1] Appropriate safety precautions should be taken when conducting thermal analysis of this compound.

References

Biological Effects of Antimony Compounds on Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony-containing compounds have long been a cornerstone in the chemotherapy of several parasitic diseases, most notably leishmaniasis, schistosomiasis, and trypanosomiasis. This technical guide provides a comprehensive overview of the biological effects of antimonial drugs on these parasites. It delves into the molecular mechanisms of action, the development of drug resistance, and quantitative measures of efficacy. Detailed experimental protocols for assessing the in vitro and in vivo effects of antimony compounds are provided to facilitate further research and drug development efforts. Signaling pathways and experimental workflows are visually represented to enhance understanding of the complex interactions between antimony and the parasites.

Introduction

Antimonials, primarily in their pentavalent [Sb(V)] and trivalent [Sb(III)] forms, have been utilized for over a century in the treatment of parasitic infections. Pentavalent antimonials, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, have traditionally been the first line of treatment for leishmaniasis. Trivalent antimonials, like potassium antimony tartrate, have historically been used against schistosomiasis and African trypanosomiasis. Despite their long history of use, the precise mechanisms of action and the reasons for emerging resistance are still areas of active investigation. This guide aims to consolidate the current knowledge on the antiparasitic effects of antimony compounds to support ongoing research and the development of novel therapeutic strategies.

Leishmania

Leishmaniasis is a vector-borne disease caused by protozoan parasites of the genus Leishmania. Antimonials have been the primary treatment for all forms of leishmaniasis, although their use is now limited in some regions due to drug resistance.

Mechanism of Action

The mechanism of action of antimonials against Leishmania is multifaceted and not fully elucidated. Three main hypotheses are currently considered: the prodrug model, the intrinsic activity of Sb(V), and host immune activation.

-

Prodrug Model: The most widely accepted model proposes that pentavalent antimony [Sb(V)] acts as a prodrug that is reduced to the more toxic trivalent form [Sb(III)] within the host macrophage and/or the amastigote form of the parasite.[1][2] This reduction is thought to be mediated by thiol-containing molecules such as glutathione (B108866) (GSH) in the macrophage and trypanothione (B104310) in the parasite.[1] Sb(III) then exerts its parasiticidal effect by targeting key cellular processes.

-

Intrinsic Activity of Sb(V): Some evidence suggests that Sb(V) itself may possess intrinsic antileishmanial activity, independent of its reduction to Sb(III).[3][4] It has been proposed that Sb(V) can inhibit macromolecular biosynthesis in amastigotes.

-

Host Immune Activation: Antimonials have been shown to modulate the host's immune response, which may contribute to parasite clearance. They can induce the production of reactive oxygen species (ROS) and nitric oxide (NO) by macrophages and enhance the T-cell mediated immune response.

The primary molecular target of Sb(III) within Leishmania is the trypanothione reductase (TryR) system. Trypanothione is a unique thiol found in trypanosomatids that is crucial for maintaining the intracellular redox balance and protecting the parasite from oxidative stress. By inhibiting TryR, Sb(III) disrupts this delicate balance, leading to an accumulation of reactive oxygen species and ultimately cell death.[3][4] Sb(III) is also known to inhibit glycolysis by targeting the enzyme phosphofructokinase, thereby depleting the parasite's energy reserves.

Mechanisms of Resistance

Resistance to antimonials in Leishmania is a growing clinical problem, particularly in regions like the Indian subcontinent. The mechanisms of resistance are complex and multifactorial, often involving:

-

Decreased Drug Uptake: Reduced accumulation of antimony within the parasite is a common feature of resistant strains. This is often associated with the downregulation of aquaglyceroporin-1 (AQP1), a membrane transporter responsible for the uptake of Sb(III).

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein A (MRPA), leads to the active efflux of antimony-thiol conjugates from the parasite.

-

Altered Thiol Metabolism: Increased levels of intracellular thiols, such as trypanothione, can sequester and detoxify Sb(III), thereby reducing its parasiticidal activity.

Quantitative Data on Efficacy

The efficacy of antimony compounds against Leishmania is typically determined by measuring the 50% inhibitory concentration (IC50) or 50% effective dose (ED50) in in vitro and in vivo models, respectively.

| Compound | Parasite Species | Stage | Assay | IC50/ED50 (µg/mL) | Reference |

| Potassium Antimony Tartrate (Sb(III)) | L. infantum | Promastigote | In vitro | 19.33 ± 2.47 | [1] |

| Potassium Antimony Tartrate (Sb(III)) | L. major | Promastigote | In vitro | 8.19 ± 0.91 | [1] |

| Sodium Stibogluconate (Sb(V)) | L. donovani (sensitive) | Amastigote | Macrophage assay | ~2.5 | |

| Sodium Stibogluconate (Sb(V)) | L. donovani (resistant) | Amastigote | Macrophage assay | ~7.5 | |

| Meglumine Antimoniate (Sb(V)) | L. amazonensis | Amastigote | Macrophage assay | 127.6 | [5] |

| Meglumine Antimoniate (Sb(V)) | L. chagasi | Amastigote | Macrophage assay | 26.3 | [5] |

Experimental Protocols

This assay is considered the gold standard for determining the efficacy of antileishmanial drugs as it evaluates the activity against the clinically relevant intracellular amastigote stage.

-

Macrophage Culture: Plate murine bone marrow-derived macrophages (BMMs) or a macrophage cell line (e.g., J774A.1) in 96-well plates and allow them to adhere overnight.

-

Parasite Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-6 hours to allow for phagocytosis.

-

Removal of Extracellular Parasites: Wash the wells extensively with culture medium to remove any non-internalized promastigotes.

-

Drug Exposure: Add serial dilutions of the antimony compound to the infected cultures. Include a drug-free control.

-

Incubation: Incubate the plates for 72 hours to allow for amastigote replication within the macrophages.

-

Quantification of Infection: Fix and stain the cells with Giemsa or a fluorescent nuclear stain (e.g., DAPI). Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by microscopic examination.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the drug that reduces the parasite burden by 50% compared to the untreated control.

This is a simpler and higher-throughput assay for initial drug screening, although its relevance to clinical efficacy can be limited for pentavalent antimonials.

-

Parasite Culture: Culture Leishmania promastigotes in a suitable liquid medium to mid-log phase.

-

Drug Exposure: In a 96-well plate, add a standardized number of promastigotes to wells containing serial dilutions of the antimony compound.

-

Incubation: Incubate the plates at the appropriate temperature for promastigote growth (typically 25-28°C) for 48-72 hours.

-

Viability Assessment: Determine parasite viability using a metabolic indicator such as resazurin (B115843) (alamarBlue) or by direct counting using a hemocytometer.

-

Data Analysis: Calculate the IC50 value based on the reduction in parasite viability compared to the drug-free control.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action and resistance of antimony in Leishmania.

Trypanosoma

Antimony compounds have also been used against trypanosomes, the causative agents of Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei).

Mechanism of Action

Similar to Leishmania, the primary target of trivalent antimony in trypanosomes is the trypanothione reductase system.[6][7] Inhibition of this crucial enzyme leads to oxidative stress and disruption of cellular redox balance. Glycolysis has also been identified as a potential target for Sb(III) in T. cruzi.

Mechanisms of Resistance

While less studied than in Leishmania, resistance mechanisms in Trypanosoma are thought to involve similar strategies, including decreased drug accumulation and increased efflux via ABC transporters.

Quantitative Data on Efficacy

| Compound | Parasite Species | Stage | Assay | IC50 (µM) | Reference |

| SbCl3 with 5-chloro-8-hydroxyquinoline | T. cruzi | Epimastigote | In vitro | >25.0 | [8] |

| [Sb(QC)2Cl] | T. cruzi | Epimastigote | In vitro | 12.0 | [8] |

| [Sb(QI)2Cl] | T. cruzi | Epimastigote | In vitro | 4.3 | [8] |

Experimental Protocols

-

Cell Culture: Plate a suitable host cell line (e.g., Vero or L929 fibroblasts) in 96-well plates.

-

Infection: Infect the host cells with trypomastigotes of T. cruzi.

-

Drug Treatment: After allowing for parasite invasion, add serial dilutions of the antimony compound.

-

Incubation: Incubate the plates for several days to allow for amastigote replication.

-

Quantification: The number of intracellular amastigotes can be quantified by various methods, including microscopic counting after Giemsa staining, or by using reporter gene-expressing parasites (e.g., expressing β-galactosidase or luciferase).[1][4][9][10][11][12]

-

Data Analysis: Determine the IC50 value based on the reduction in the number of amastigotes compared to untreated controls.

Signaling Pathways and Experimental Workflows

Caption: Inhibition of Trypanothione Reductase in Trypanosoma by Sb(III).

Schistosoma

Schistosomiasis is a disease caused by parasitic flatworms of the genus Schistosoma. Trivalent antimonials were historically a primary treatment for this disease.

Mechanism of Action

The primary mechanism of action of trivalent antimonials in Schistosoma is the inhibition of the enzyme phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[2] By inhibiting PFK, antimony disrupts the parasite's main energy-producing pathway, leading to paralysis and death. More recent studies suggest that antimony may also target the thioredoxin glutathione reductase (TGR) system in schistosomes, which is essential for redox balance.[2]

Mechanisms of Resistance

The mechanisms of resistance to antimonials in Schistosoma are not well understood but may involve alterations in drug uptake, target modification, or increased detoxification.

Quantitative Data on Efficacy

Specific IC50 or EC50 values for antimony compounds against Schistosoma species are not widely reported in recent literature, reflecting the shift away from their use in favor of praziquantel. Historical data suggests that female schistosomes are more susceptible to antimony than males due to higher drug absorption.[5][13][14][15]

Experimental Protocols

-

Parasite Recovery: Adult Schistosoma mansoni worms are recovered from experimentally infected mice by portal perfusion.

-

Culture: The worms are washed and placed in 24-well plates containing culture medium supplemented with serum and antibiotics.

-

Drug Exposure: Antimony compounds are added at various concentrations to the wells.

-

Observation: The viability and motor activity of the worms are monitored microscopically over several days. Phenotypic changes, such as tegumental damage, can also be assessed.

-

Data Analysis: The effect of the drug is typically scored based on a viability scale, and the concentration causing a defined effect (e.g., 50% mortality or paralysis) is determined.

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanisms of action of Sb(III) in Schistosoma.

Conclusion

Antimony compounds remain relevant in the study of antiparasitic drug action and resistance, particularly in the context of leishmaniasis. While their clinical use has declined for schistosomiasis and trypanosomiasis, understanding their biological effects provides valuable insights into parasite physiology and potential drug targets. The methodologies and data presented in this guide offer a foundation for researchers to further explore the complex interactions between antimony and these important human pathogens, with the ultimate goal of developing more effective and safer therapeutic interventions.

References

- 1. Evaluation of drug activity against intracellular forms of Trypanosoma cruzi employing enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Redox Biology of Schistosome Parasites and Applications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. The effects of antimony uptake on the location and pairing of schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific molecular targets to control tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. scielo.br [scielo.br]

- 12. Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols [ouci.dntb.gov.ua]

- 13. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. THE EFFECTS OF ANTIMONY UPTAKE ON THE LOCATION AND PAIRING OF SCHISTOSOMA MANSONI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Dawn of Antiparasitic Chemotherapy: A Technical Deep Dive into the Discovery of Antimonyl Tartrate's Efficacy

For Immediate Release

A comprehensive analysis of the seminal discovery of the antiparasitic properties of antimonyl tartrate, providing researchers, scientists, and drug development professionals with a detailed historical and technical perspective. This whitepaper delves into the original experimental data, protocols, and the biochemical mechanisms that laid the groundwork for the first effective treatments for devastating parasitic diseases like schistosomiasis and leishmaniasis.

The early 20th century marked a pivotal moment in the fight against parasitic diseases with the discovery of the therapeutic potential of this compound, commonly known as tartar emetic. This breakthrough, spearheaded by pioneering researchers, ushered in the era of chemotherapy for these widespread and debilitating illnesses. This document provides an in-depth guide to this critical discovery, presenting the core scientific findings in a structured and accessible format for today's scientific community.

A Serendipitous Discovery in the Treatment of Schistosomiasis

The groundbreaking work of British physician John Brian Christopherson in the early 1900s in Khartoum is central to the history of this compound's use against parasites. His research, published in prestigious journals like The Lancet in 1918 and the British Medical Journal in 1919, detailed the first successful treatment of schistosomiasis (bilharzia) with intravenous injections of antimony potassium tartrate.[1][2][3][4]

Experimental Protocols: Christopherson's Method for Schistosomiasis

Christopherson's protocol, which became the classical method of treatment, involved the intravenous administration of tartar emetic. The key elements of his experimental protocol are summarized below:

-

Patient Population: Individuals suffering from schistosomiasis, characterized by the presence of Schistosoma ova in their urine.

-

Drug Formulation: A 6% solution of potassium antimony tartrate in sterile water.

-

Dosage Regimen:

-

Adults weighing 60 kg or more: 2 ml of the 6% solution.

-

Individuals weighing less than 60 kg: 0.5 ml per 15 kg of body weight.

-

-

Administration: Intravenous injection.

-

Treatment Course: A series of 12 to 16 injections.

-

Primary Outcome Measure: The complete disappearance of living Schistosoma ova from the patient's urine.

Quantitative Data from Early Schistosomiasis Trials

While Christopherson's initial publications provided the foundational methodology, later studies quantified the efficacy of tartar emetic. A notable 1968 study on urinary schistosomiasis provided the following key data points:

| Parameter | Value | Reference |

| Number of Patients | 17 | [5][6] |

| Drug | Sodium Antimony Tartrate | [5][6] |

| Dosage | 0.5 g (30 mg) per 15 kg body weight | [5][6] |

| Administration | Twice-weekly intravenous injections | [5][6] |

| Treatment Duration | 12 injections | [5][6] |

| Cure Rate | 82% | [5][6] |

| Mean Reduction in Egg Output | 99% | [5][6] |

It is important to note that while highly effective for its time, the treatment was associated with significant adverse effects, a common feature of early chemotherapeutics.

Pioneering the Treatment of Leishmaniasis

Shortly after its success against schistosomiasis, the antiparasitic properties of tartar emetic were extended to another devastating protozoan disease, leishmaniasis. The pioneering work in this area is attributed to:

-

Gaspar Vianna (1913): First reported the use of tartar emetic for the treatment of leishmaniasis.

-

Di Cristina and Caronia (1915): Utilized tartar emetic for the treatment of visceral leishmaniasis (kala-azar) in Sicily.[7]

-

Leonard Rogers (1915): Independently used antimony for the treatment of kala-azar in India.[7]

Detailed quantitative data from these initial studies are scarce in readily available literature; however, their work established antimony compounds as the first line of treatment for leishmaniasis for several decades.

Unraveling the Mechanism of Action: Inhibition of a Key Parasitic Enzyme

The antiparasitic activity of this compound is now understood to stem from its trivalent antimony (SbIII) form. Pentavalent antimonials, which were later developed for their improved safety profile, act as prodrugs that are reduced to the active trivalent form within the host and parasite.

The primary molecular target of trivalent antimony in parasites such as Schistosoma is the enzyme phosphofructokinase (PFK) , a critical regulatory enzyme in the glycolytic pathway.

The Glycolytic Pathway and the Role of Phosphofructokinase

Caption: Simplified overview of the initial steps of glycolysis.

The Inhibitory Action of Trivalent Antimony on Phosphofructokinase

Trivalent antimony acts as an allosteric inhibitor of PFK, meaning it binds to a site on the enzyme distinct from the active site where the substrate (fructose-6-phosphate) binds. This binding induces a conformational change in the enzyme, reducing its affinity for its substrate and thereby inhibiting its activity.[8][9] This disruption of glycolysis, a central energy-producing pathway, is lethal to the parasite.

A key aspect of this inhibition is the interaction of trivalent antimony with sulfhydryl (-SH) groups of cysteine residues within the PFK enzyme.[5] This interaction is crucial for the inhibitory effect.

Caption: Mechanism of phosphofructokinase inhibition by trivalent antimony.

Conclusion

The discovery of the antiparasitic properties of this compound represents a landmark achievement in the history of medicine. The pioneering work of Christopherson and others not only provided the first effective treatments for schistosomiasis and leishmaniasis but also laid the foundation for the field of antiparasitic chemotherapy. Understanding the historical context, the original experimental data, and the underlying biochemical mechanisms of these early treatments provides invaluable insights for contemporary drug discovery and development efforts aimed at combating parasitic diseases that continue to afflict millions worldwide. While newer, safer, and more effective drugs have since been developed, the principles established by these early investigations remain a cornerstone of parasitology and pharmacology.

References

- 1. scielo.br [scielo.br]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Etymologia: Antimony - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification, kinetics and inhibition by antimonials of recombinant phosphofructokinase from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Factors affecting the inhibition of phosphofructokinase activity of Schistosoma mansoni by trivalent organic antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Antimonyl Tartrate for Researchers and Drug Development Professionals

Introduction: Antimonyl tartrate, most commonly available as potassium this compound, is a coordination complex of antimony and tartaric acid. Historically used as an emetic and for the treatment of parasitic diseases like schistosomiasis and leishmaniasis, it has garnered renewed interest in the scientific community for its potential as an anti-cancer agent.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synonyms, and, critically, its applications in research and drug development, with a focus on experimental protocols and relevant signaling pathways.

Chemical Identification and Synonyms

Potassium this compound is a compound with a well-defined chemical identity, though it is known by a variety of synonyms in literature and commercial listings. The most common form is the trihydrate.

| Property | Value | Citation(s) |

| CAS Number | 28300-74-5 (for trihydrate and sesquihydrate) | [4][5][6] |

| Chemical Formula | C₈H₄K₂O₁₂Sb₂ · 3H₂O (trihydrate) | [2][5] |

| Molecular Weight | 667.87 g/mol (trihydrate) | [2][4][5] |

| Appearance | Colorless crystalline solid or a white powder | [7] |

| Solubility | Soluble in water (8.3 g/100 mL) | [6][7] |

| Melting Point | ≥300 °C | [5][6] |

A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

| Common Synonyms | Other Names |

| Antimony potassium tartrate | Tartar emetic |

| Potassium antimontarterate | Tartrated antimony |

| Antimonyl potassium tartrate | Tartarized antimony |

| Potassium antimonyl d-tartrate | Tartox |

| Emetique | Tartaric acid, antimony potassium salt |

Applications in Drug Development and Research

Recent research has highlighted the potential of potassium this compound (PAT) in oncology, primarily due to its anti-angiogenic and pro-apoptotic properties.

Anti-Angiogenic and Anti-Tumor Activity

PAT has been identified as a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. Studies have shown that it can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[5] In vivo studies using non-small-cell lung cancer (NSCLC) xenograft models demonstrated that PAT significantly reduced tumor volume and weight, and enhanced the efficacy of cisplatin.[5]

Induction of Apoptosis

PAT induces apoptosis in various cancer cell lines, including human myeloid and lymphoid leukemia cells.[8][9] This programmed cell death is often mediated by the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[9] Interestingly, while sharing some mechanisms with arsenic trioxide (As₂O₃), PAT-induced apoptosis in HL60 cells appears to be caspase-independent, distinguishing its mode of action.[9]

Quantitative Biological Data

The following table summarizes key quantitative data from toxicological and efficacy studies.

| Parameter | Cell Line / Model | Value | Citation(s) |

| IC₅₀ | Leishmania donovani (Resistant) | ~55 µM | [10] |

| NOAEL | Rats (90-day drinking water study) | 50 ppm | [11] |

| NOAEL | Rats & Mice (14-day oral study) | 2500 ppm | [11] |

| Dosage | NSCLC Xenograft Mouse Model | 40 mg/kg (i.p., daily) | [5] |

Signaling Pathways

Understanding the molecular mechanisms of this compound is crucial for its development as a therapeutic agent. Below are diagrammatic representations of key signaling pathways affected by this compound.

Anti-Angiogenesis Signaling Pathway

PAT inhibits angiogenesis by targeting several receptor tyrosine kinases (RTKs) and their downstream signaling components. This leads to a reduction in endothelial cell proliferation, migration, and vessel formation.

Caption: Inhibition of Angiogenesis by Potassium this compound (PAT).

ROS-Mediated Apoptosis Pathway

In leukemia cells, PAT induces apoptosis through a mechanism involving increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

Caption: ROS-Mediated Apoptosis Induced by Potassium this compound (PAT).

Detailed Experimental Protocols

This compound is a key reagent in several established analytical methods.

Protocol for Determination of Orthophosphate (Ascorbic Acid Method)

This colorimetric method is widely used for the determination of phosphate (B84403) in various samples. Orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) and potassium this compound in an acidic medium to form an antimony-phospho-molybdate complex. This complex is then reduced by ascorbic acid to form an intensely colored molybdenum blue complex, the absorbance of which is proportional to the phosphate concentration.[6][12][13]

Workflow:

Caption: Workflow for the Colorimetric Determination of Phosphate.

Reagents:

-

Sulfuric Acid Solution (5N): Carefully add 70 mL of concentrated H₂SO₄ to approximately 400 mL of deionized water, cool, and dilute to 500 mL.[14]

-

Potassium this compound Solution: Dissolve ~1.37 g of K(SbO)C₄H₄O₆·½H₂O in 400 mL of deionized water and dilute to 500 mL.[6][14]

-

Ammonium Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of deionized water.[14]

-

Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh weekly and stored refrigerated.[14]

-

Combined Reagent: Mix the above reagents in the correct proportions. For example, mix 50 mL of 5N sulfuric acid, 5 mL of potassium this compound solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. This combined reagent is stable for only a few hours.[14]

Procedure:

-

Prepare standards and samples.

-

To a 50 mL sample, add 8 mL of the combined reagent.

-

Mix thoroughly and allow 10 minutes for color development.

-

Measure the absorbance at 880 nm using a spectrophotometer.

-

Construct a standard curve to determine the phosphate concentration in the samples.

Protocol for Antimony-Phosphomolybdate ATPase Assay

This protocol is an adaptation of the phosphate detection method to measure the hydrolytic activity of ATPases. The enzyme's activity is determined by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.[1][4][15]

Reagents:

-

Coloring Solution: A mixture containing sulfuric acid, ammonium heptamolybdate, potassium antimony (III) oxide tartrate, and ascorbic acid. The final concentrations in the reaction mixture need to be optimized but are typically in the range of:

-

ATP Solution: A stock solution of ATP at the desired concentration.

-

Enzyme Preparation: Purified or recombinant ATPase.

-

Reaction Buffer: Buffer appropriate for the specific ATPase being studied (e.g., Tris-HCl with MgCl₂).

Procedure:

-

Initiate the ATPase reaction by adding ATP to the enzyme preparation in the reaction buffer.

-

Incubate at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction by adding the acidic coloring solution. This also initiates the color development.

-

Allow the color to develop for a set time (e.g., 10-15 minutes).

-

Measure the absorbance at a wavelength between 650 nm and 880 nm.[13]

-

A standard curve using known concentrations of inorganic phosphate should be run in parallel to quantify the amount of Pi released.

Logical Workflow:

Caption: General Workflow for the Antimony-Phosphomolybdate ATPase Assay.

Conclusion

This compound, a compound with a long history in medicine, is proving to be a valuable tool in modern biomedical research. Its well-characterized role in analytical chemistry, combined with its newly explored anti-cancer properties, makes it a compound of significant interest for researchers, scientists, and drug development professionals. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for harnessing the potential of this compound in the laboratory and in the development of novel therapeutics.

References

- 1. Antimony-Phosphomolybdate ATPase Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. thaiscience.info [thaiscience.info]

- 3. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]

- 4. Antimony-Phosphomolybdate ATPase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antiparasitic drug, potassium antimony tartrate, inhibits tumor angiogenesis and tumor growth in nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lovibond.com [lovibond.com]

- 7. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium this compound induces caspase- and reactive oxygen species-dependent apoptosis in lymphoid tumoral cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potassium this compound induces reactive oxygen species-related apoptosis in human myeloid leukemic HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Review of subchronic/chronic toxicity of antimony potassium tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nemi.gov [nemi.gov]

- 13. umass.edu [umass.edu]

- 14. dec.vermont.gov [dec.vermont.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Protocol for ATPase Activity Assay with Antimony-Phosphomolybdate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphatases (ATPases) are a class of enzymes that catalyze the decomposition of ATP into ADP and free phosphate (B84403). This hydrolysis reaction releases energy that is harnessed to drive various essential cellular processes. The measurement of ATPase activity is crucial for understanding enzyme function, and it serves as a valuable tool in drug discovery for screening potential inhibitors.[1][2] The antimony-phosphomolybdate method is a sensitive and robust colorimetric assay for determining ATPase activity by quantifying the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[3][4]

This method is an adaptation of the classic Fiske-Subbarow method for phosphate determination.[5][6] It is based on the reaction of inorganic phosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. The subsequent addition of a reducing agent, such as ascorbic acid, along with potassium antimony tartrate, reduces the phosphomolybdate complex to a stable, intensely blue-colored molybdenum blue complex.[7][8] The intensity of the blue color, measured spectrophotometrically, is directly proportional to the amount of inorganic phosphate released and thus to the ATPase activity.[9]

Principle of the Assay